(1-Methoxypyrrolidin-2-yl)methanamine
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Overview
Description
(1-Methoxypyrrolidin-2-yl)methanamine is a chemical compound that features a pyrrolidine ring substituted with a methoxy group and an aminomethyl groupThe pyrrolidine ring is a common scaffold in drug discovery, known for its versatility and ability to enhance the pharmacokinetic properties of molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxypyrrolidin-2-yl)methanamine typically involves the functionalization of a preformed pyrrolidine ring. One common method is the reaction of pyrrolidine with formaldehyde and methanol under acidic conditions to introduce the methoxy group. The aminomethyl group can be introduced through reductive amination using formaldehyde and ammonia or an amine source .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, to form corresponding N-oxides.
Reduction: Reduction of this compound can be achieved using hydrogenation or metal hydrides, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: N-oxides.
Reduction: Reduced amines.
Substitution: Various substituted pyrrolidines depending on the reagents used.
Scientific Research Applications
(1-Methoxypyrrolidin-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1-Methoxypyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets. The methoxy and aminomethyl groups can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the methoxy and aminomethyl substitutions.
N-Methylpyrrolidine: Contains a methyl group instead of a methoxy group.
Pyrrolidin-2-one: A lactam analog with different reactivity and applications.
Uniqueness: (1-Methoxypyrrolidin-2-yl)methanamine is unique due to the presence of both methoxy and aminomethyl groups, which confer distinct chemical properties and reactivity. These functional groups enhance its versatility in synthetic applications and its potential as a pharmacophore in drug discovery .
Properties
IUPAC Name |
(1-methoxypyrrolidin-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-9-8-4-2-3-6(8)5-7/h6H,2-5,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGXQEPCYNCPGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1CCCC1CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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